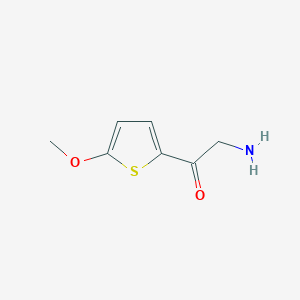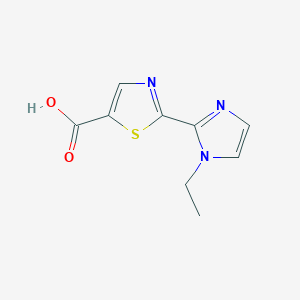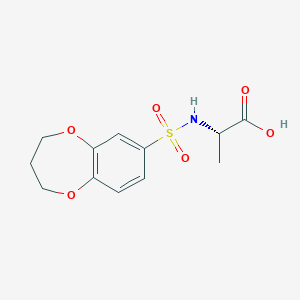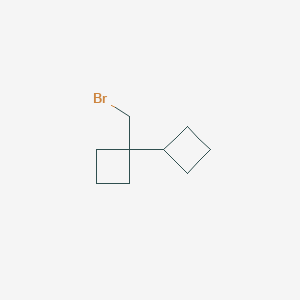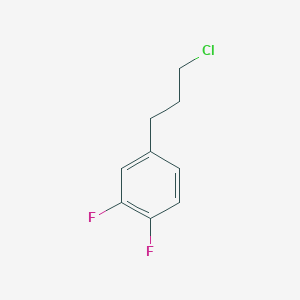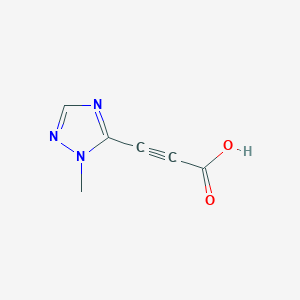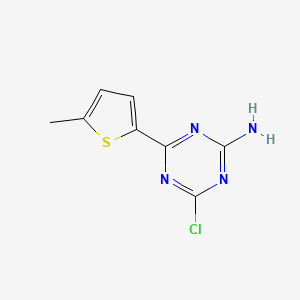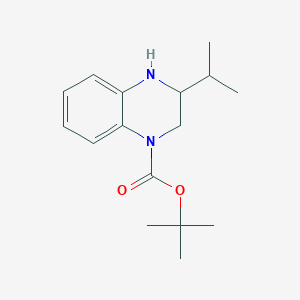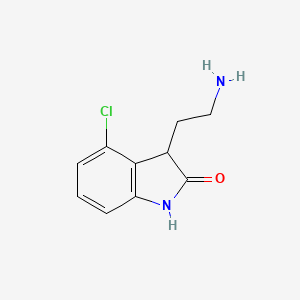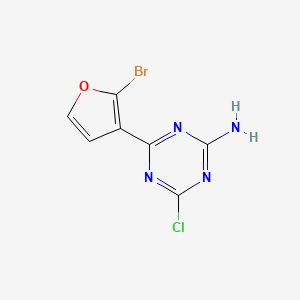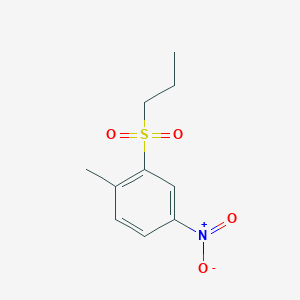
3-(Bromomethyl)-3-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-methylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)-3-methylhexane can be synthesized through several methods. One common approach involves the bromination of 3-methylhexane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and appropriate catalysts under controlled temperature and pressure conditions ensures a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Nucleophilic Substitution: Formation of 3-methylhexanol.
Elimination: Formation of 3-methylhexene.
Oxidation: Formation of 3-methylhexanoic acid.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-methylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, allowing it to modify other molecules by forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-3-methylhexane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-methylhexane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-2-methylhexane: Similar structure but with a different position of the methyl group.
Uniqueness
3-(Bromomethyl)-3-methylhexane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in certain synthetic applications compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H17Br |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3 |
Clave InChI |
TVMOJVHYNNGWLX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


